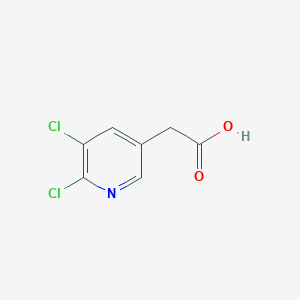

2-(5,6-Dichloropyridin-3-yl)acetic acid

Description

2-(5,6-Dichloropyridin-3-yl)acetic acid is a pyridine derivative with a carboxylic acid group at the 3-position and chlorine substituents at the 5- and 6-positions of the pyridine ring. These analogs share a molecular formula of C₇H₅Cl₂NO₂ and a molecular weight of 206.03 g/mol, with variations in chlorine substitution patterns influencing their physicochemical and toxicological properties . The compound is primarily used in research and development (R&D), requiring storage at -80°C for long-term stability or -20°C for short-term use to prevent degradation .

Properties

Molecular Formula |

C7H5Cl2NO2 |

|---|---|

Molecular Weight |

206.02 g/mol |

IUPAC Name |

2-(5,6-dichloropyridin-3-yl)acetic acid |

InChI |

InChI=1S/C7H5Cl2NO2/c8-5-1-4(2-6(11)12)3-10-7(5)9/h1,3H,2H2,(H,11,12) |

InChI Key |

GUKNABHDPLVHHM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1Cl)Cl)CC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs of 2-(5,6-dichloropyridin-3-yl)acetic acid, highlighting substituent positions and functional groups:

Physicochemical Properties

- Solubility : The parent compound (2-(pyridin-3-yl)acetic acid) is water-soluble, but chlorination reduces solubility. For example, 2-(4,6-dichloropyridin-3-yl)acetic acid requires DMSO for dissolution and ultrasonic agitation to aid solubility .

- Stability : Dichloro derivatives are sensitive to temperature; 2-(2,6-dichloropyridin-3-yl)acetic acid mandates inert atmosphere storage to prevent decomposition .

- Lipophilicity : Fluorinated analogs like 2-[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]acetic acid exhibit increased logP values due to the electron-withdrawing CF₃ group , enhancing membrane permeability .

Toxicity and Hazard Profiles

- Parent Compound : 2-(Pyridin-3-yl)acetic acid is classified as Acute Toxicity Category 4 (oral, dermal, inhalation), with symptoms including skin/eye irritation .

- Dichloro Derivatives : Chlorination elevates toxicity. For instance, 2-(2,6-dichloropyridin-3-yl)acetic acid carries H301 (toxic if swallowed) , H311 (toxic in contact with skin) , and H331 (toxic if inhaled) .

- Fluorinated Analogs: Limited toxicity data exist, but trifluoromethyl groups may introduce bioaccumulation risks due to increased persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.